

# NMR and mass spectrometry of 4-Chloroquinazoline-6,7-diol

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## Compound of Interest

Compound Name: 4-Chloroquinazoline-6,7-diol

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An Application Note on the Structural Characterization of **4-Chloroquinazoline-6,7-diol** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

## Introduction

**4-Chloroquinazoline-6,7-diol** is a heterocyclic organic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest to researchers and drug development professionals due to their wide range of pharmacological activities, forming the core structure of several approved drugs.[1][2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such compounds. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure, verifying purity, and providing insights into the chemical properties of novel entities.

This application note provides a detailed guide to the analysis of **4-Chloroquinazoline-6,7-diol**. It outlines comprehensive, field-proven protocols for sample preparation and data acquisition for both NMR and MS. Furthermore, it delves into the interpretation of the expected spectral data, grounded in the fundamental principles of spectroscopy and analysis of structurally related compounds. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, purification, and characterization of quinazoline-based molecules.

# Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. **4-Chloroquinazoline-6,7-diol** consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. The structure is substituted with a chlorine atom at position 4 and two hydroxyl groups at positions 6 and 7.

- Chemical Formula:  $C_8H_5ClN_2O_2$
- Molecular Weight (Monoisotopic): 196.0091 g/mol
- PubChem CID: 135742231[3]

The presence of polar hydroxyl groups and the nitrogen atoms in the quinazoline ring suggests that the molecule is polar and capable of hydrogen bonding, which influences the choice of solvents for analysis.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Chloroquinazoline-6,7-diol**,  $^1H$  (proton) and  $^{13}C$  (carbon-13) NMR are essential for structural confirmation.

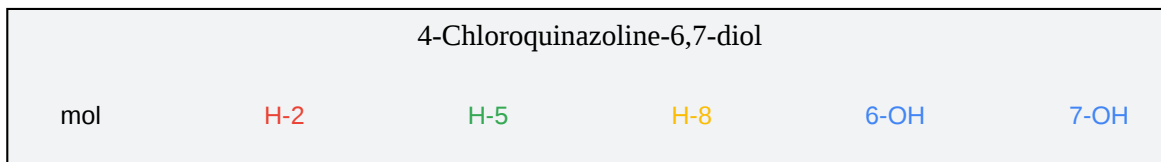
### Causality Behind Experimental Choices

The choice of a deuterated solvent is critical in NMR. For **4-Chloroquinazoline-6,7-diol**, Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is the recommended solvent. Its high polarity effectively dissolves the diol, and its ability to form hydrogen bonds allows for the observation of the exchangeable hydroxyl protons, which might be invisible in other solvents like chloroform- $d$  ( $CDCl_3$ ). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4]

### Predicted $^1H$ and $^{13}C$ NMR Spectra

While experimental spectra for this specific molecule are not widely published, accurate predictions can be made based on established chemical shift values for quinazoline derivatives and substituent effects.<sup>[5][6][7]</sup>

Diagram: Molecular Structure and Proton Assignments for NMR



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Caption: Structure of **4-Chloroquinazoline-6,7-diol** with key protons labeled.

Table 1: Predicted NMR Data for **4-Chloroquinazoline-6,7-diol** in DMSO-d<sub>6</sub>

<sup>1</sup> H NMR	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
Hydroxyl Protons	9.5 - 10.5	Broad Singlet	2H	6-OH, 7-OH
Aromatic Proton 1	~ 8.70	Singlet	1H	H-2
Aromatic Proton 2	~ 7.50	Singlet	1H	H-5
Aromatic Proton 3	~ 7.20	Singlet	1H	H-8

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
Quaternary Carbon	~ 160.0	C-4
Aromatic CH	~ 155.0	C-2
Quaternary Carbons	~ 152.0, 148.0	C-6, C-7
Quaternary Carbon	~ 145.0	C-8a
Quaternary Carbon	~ 120.0	C-4a
Aromatic CH	~ 108.0	C-5
Aromatic CH	~ 105.0	C-8

## Protocol: NMR Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the **4-Chloroquinazoline-6,7-diol** sample for <sup>1</sup>H NMR (or 20-30 mg for <sup>13</sup>C NMR) into a clean, dry vial.[\[4\]](#)[\[8\]](#)
- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) containing 0.03% TMS to the vial.
- Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

## Protocol: NMR Data Acquisition

The following are general starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 16 to 64
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse (zgpg30)
  - Spectral Width: 0 to 200 ppm
  - Acquisition Time: ~1.5 seconds
  - Relaxation Delay (d1): 2 seconds
  - Number of Scans: 1024 to 4096

## Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like **4-Chloroquinazoline-6,7-diol**, as it typically produces an intact molecular ion with minimal fragmentation.<sup>[9][10][11]</sup>

## Causality Behind Experimental Choices

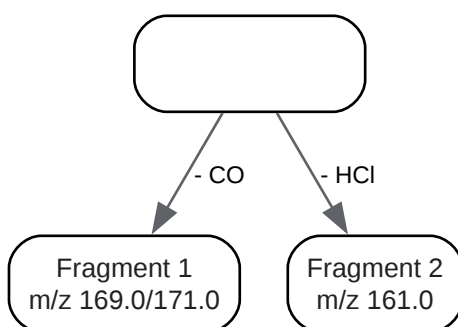
ESI generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS).<sup>[11]</sup> Analysis is typically performed in positive ion mode ( $[M+H]^+$ ) because the nitrogen atoms on the quinazoline ring are readily protonated. A solvent system of methanol or acetonitrile with a small amount of formic acid is used to facilitate both dissolution and protonation of the analyte.<sup>[10]</sup>

## Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a prominent protonated molecular ion,  $[M+H]^+$ . A key feature will be the isotopic signature of the chlorine atom. Chlorine exists as two major isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in a natural abundance ratio of approximately 3:1. Therefore, the spectrum should display two peaks for the molecular ion: an  $[M+H]^+$  peak and an  $[(M+2)+H]^+$  peak, separated by 2 m/z units, with a relative intensity of about 3:1.

Upon fragmentation (e.g., in an MS/MS experiment), the molecule may undergo characteristic losses. The structure of the molecule predominantly controls its fragmentation behavior.<sup>[12]</sup> Common fragmentation pathways for related chloro-heterocyclic compounds include the loss of small neutral molecules.<sup>[13][14][15]</sup>

Diagram: Predicted ESI-MS Fragmentation Pathway



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Caption: Potential fragmentation pathways for protonated **4-Chloroquinazoline-6,7-diol**.

Table 2: Predicted ESI-MS Data (Positive Ion Mode)

Ion Species	Calculated m/z ( <sup>35</sup> Cl)	Calculated m/z ( <sup>37</sup> Cl)	Description
[M+H] <sup>+</sup>	197.0167	199.0138	Protonated Molecular Ion
[M+H - CO] <sup>+</sup>	169.0218	171.0188	Fragment from loss of Carbon Monoxide
[M+H - HCl] <sup>+</sup>	161.0345	-	Fragment from loss of Hydrogen Chloride

## Protocol: MS Sample Preparation

- **Stock Solution:** Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or DMSO.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water or 50:50 methanol:water.
- **Acidification:** Add 0.1% formic acid to the final working solution. This aids in the protonation of the analyte in the ESI source.
- **Filtration:** Filter the final solution using a 0.22 µm syringe filter to remove any particulates before injection.

## Protocol: MS Data Acquisition (ESI-MS)

The following are typical parameters for a quadrupole or ion trap mass spectrometer.

- **Ionization Mode:** ESI, Positive
- **Capillary Voltage:** 3.5 - 4.5 kV
- **Drying Gas (N<sub>2</sub>):** Flow rate of 8-12 L/min
- **Gas Temperature:** 300 - 350 °C
- **Nebulizer Pressure:** 30 - 45 psi

- Scan Range: 50 - 500 m/z
- For MS/MS: Select the precursor ions (m/z 197.0 and 199.0) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

## Conclusion

The structural elucidation of **4-Chloroquinazoline-6,7-diol** can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a detailed map of the molecular skeleton, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The protocols and predictive data outlined in this note serve as a robust framework for researchers, ensuring reliable and reproducible characterization of this and structurally similar compounds, a crucial step in the pipeline of chemical synthesis and drug discovery.

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